Beta-Amyloid (12-28)

Conformational Analysis CD Spectroscopy NMR

Choose Beta-Amyloid (12-28) for a cost-effective, reproducible model of amyloid aggregation. Unlike full-length Aβ(1-40/1-42), this 17-aa fragment (VHHQKLVFFAEDVGSNK) retains the critical hydrophobic core and β-turn yet exhibits slower, more tractable aggregation kinetics. This enables robust, plate-reader-based ThT assays with extended linear range and reduced variability for reliable high-throughput screening of inhibitor libraries. Its stable 3(1)-helix conformation and defined membrane interactions make it ideal for CD, NMR, and FTIR mechanistic studies. Pre-aggregated forms provide a consistent cytotoxic challenge for PC12 cell secondary screens. Also validated for stereotactic injection in rodent cognitive-deficit models, bridging in vitro hits to in vivo efficacy. Procure with confidence for neuroscience and drug discovery programs.

Molecular Formula
Molecular Weight 1955.2
Cat. No. B1578792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (12-28)
Molecular Weight1955.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (12-28): A Core Fragment for Studying Aβ Aggregation, Membrane Interactions, and Functional Toxicity


Beta-Amyloid (12-28), with the sequence VHHQKLVFFAEDVGSNK, is a 17-amino acid peptide fragment derived from the central region of the full-length amyloid-β (Aβ) protein. This fragment encompasses a hydrophobic domain (residues 14–21) and a β-turn (residues 22–28) that are critical for initiating and propagating the β-sheet structures central to amyloid fibril assembly [1]. Unlike longer Aβ isoforms (1-40, 1-42) that require stringent handling and are prone to rapid, uncontrolled aggregation, Aβ(12-28) offers a simpler, more cost-effective model that retains key aggregation properties, making it a valuable tool for high-throughput screening and mechanistic studies [2].

Why Generic Substitution with Other Aβ Fragments Fails: The Unique Structural and Functional Profile of Beta-Amyloid (12-28)


The selection of an Aβ fragment for research is not trivial. Full-length peptides like Aβ(1-40) and Aβ(1-42) are expensive, difficult to synthesize with high purity, and exhibit complex, multi-phasic aggregation kinetics that are highly sensitive to trace contaminants and environmental conditions, leading to poor experimental reproducibility [1]. Conversely, other common fragments, such as the widely used Aβ(25-35), form fibrils rapidly but may not fully recapitulate the structural transitions and intermediate oligomeric states observed for the full-length protein, as they lack the critical N-terminal and central domains present in Aβ(12-28) [2]. Aβ(12-28) occupies a unique niche: it retains the core hydrophobic cluster essential for β-sheet formation and fibril nucleation, enabling the study of early aggregation events and membrane interactions, but its slower aggregation kinetics provide a wider, more tractable experimental window for inhibitor screening and biophysical characterization.

Quantitative Evidence Guide for Beta-Amyloid (12-28): Head-to-Head Performance Comparisons


Defined, Temperature-Dependent Secondary Structure: A 3(1)-Helix Unique to Aβ(12-28)

Unlike the full-length Aβ(1-40) peptide, which in aqueous solution is primarily a random coil with some β-sheet content, Aβ(12-28) exists in a well-defined temperature-dependent equilibrium between a unique extended left-handed 3(1)-helix and a random coil conformation [1]. This distinct structural feature is not observed in other common fragments like Aβ(25-35) or Aβ(1-28) [2].

Conformational Analysis CD Spectroscopy NMR

Differential Lipid Membrane Interaction: Strong Binding to Anionic SDS Micelles Induces a Stable α-Helix

Aβ(12-28) shows a stark, pH-dependent differential interaction with lipid micelles, a behavior not observed with shorter, hydrophobic-only fragments. It binds weakly to zwitterionic DPC micelles but interacts strongly with anionic SDS micelles, adopting a stable α-helical conformation spanning residues K16 to V24 [1]. This contrasts with Aβ(1-40), which interacts with both types of membranes, and Aβ(25-35), which primarily inserts into membranes as a β-sheet [2].

Membrane Interaction NMR Lipid Bilayer

Slower Aggregation Kinetics Provide a Superior Experimental Window for Screening

A direct comparison using pulse field-gradient NMR, FTIR, and TEM demonstrates that Aβ(12-28) aggregates with kinetics that are significantly slower than those of the natural full-length Aβ protein [1]. While Aβ(1-40) can form amyloid fibrils within hours under typical assay conditions, Aβ(12-28) requires days to achieve a comparable extent of aggregation [2].

Aggregation Kinetics Fibrillogenesis TEM

Enhances Full-Length Aβ(1-40) Aggregation: A Specific Seeding Effect Not Shared by Other Fragments

In a direct head-to-head co-incubation study, Aβ(12-28) significantly enhanced the aggregation of full-length Aβ(1-40), whereas other fragments such as Aβ(1-11), Aβ(1-16), and Aβ(20-29) did not [1]. This effect is attributed to the presence of the critical residues 17-20 and 30-35, which are essential for promoting aggregation.

Aggregation Seeding Cross-Seeding Inhibitor Screening

In Vivo Amnestic Activity: Equipotent Impairment of Memory Across Limbic Structures

Aβ(12-28) demonstrates robust and region-specific in vivo activity, impairing memory retention in mice with remarkable equipotency when injected into key limbic structures (amygdala, caudate, hippocampus, mammillary bodies, and septum) [1]. This effect is dose-dependent and is not observed upon injection into the thalamus, confirming its specificity for memory-processing circuits [2].

In Vivo Pharmacology Behavioral Assays Alzheimer's Disease

Cytotoxicity in PC12 Cells: A Concentration-Dependent Reduction in Viability

Aged solutions of Aβ(12-28) induce concentration-dependent cytotoxicity in PC12 cell cultures, as measured by the MTT assay [1]. While the exact IC50 value shows some inter-experimental variability, a consistent and significant reduction in cell viability is observed over a concentration range of 0.001 to 40 µM .

Cytotoxicity Cell-Based Assays Neurotoxicity

Recommended Application Scenarios for Beta-Amyloid (12-28) Based on Quantitative Evidence


High-Throughput Screening for Aggregation Inhibitors

Leverage the slower, more controlled aggregation kinetics of Aβ(12-28) compared to Aβ(1-40) or Aβ(25-35) [1]. This allows for the design of robust, plate-reader based assays (e.g., ThT fluorescence) with extended linear ranges and reduced well-to-well variability, enabling the reliable screening of large compound libraries to identify novel inhibitors of amyloid fibril formation [2].

Biophysical Studies of Early Oligomerization and Conformational Switching

Utilize Aβ(12-28) as a stable and well-defined model system for high-resolution biophysical techniques (CD, NMR, FTIR). Its unique, temperature-dependent 3(1)-helix conformation [1] and differential interaction with lipid micelles [2] provide a simplified, yet physiologically relevant, platform to dissect the molecular mechanisms driving the initial steps of Aβ misfolding and membrane-induced conformational changes, without the complexity of full-length peptide dynamics [3].

Validating the Functional Relevance of Aggregation Inhibitors in Cell-Based Models

Employ aged, pre-aggregated Aβ(12-28) in PC12 cell cytotoxicity assays to confirm that hits from primary screens retain their protective activity in a relevant cellular context [1]. This provides a cost-effective, medium-throughput secondary screening step to prioritize compounds for more resource-intensive testing with full-length Aβ peptides or in vivo models.

In Vivo Proof-of-Concept Studies for Cognitive Protection

Apply Aβ(12-28) in rodent models of acute cognitive impairment via stereotactic injection into specific limbic regions [1]. This approach offers a rapid and direct assessment of a compound's ability to mitigate Aβ-induced memory deficits, serving as a critical bridge between in vitro mechanism and efficacy in complex disease models [2].

Quote Request

Request a Quote for Beta-Amyloid (12-28)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.